![molecular formula C25H20FN3O2 B2995466 3-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866809-72-5](/img/structure/B2995466.png)
3-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also referred to as DPQ, is a novel fluorescent probe with a pyrazolo[4,3-c]quinoline core . It has been identified through structure-based screening and optimization .
Synthesis Analysis
The synthesis of this compound involves the use of the 3,4-dimethoxybenzyl group as a protective group for the thiol moiety . This increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrazolo[4,3-c]quinoline core . The conformation comparison between the crystal structure of free DPQ and its conformation with the c-MYC Pu22 G4 indicated that the fluorescence enhancement came from the induced fitting of DPQ to the G4 pocket .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound are complex and involve the use of a protective group for the thiol moiety . This group increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation .Physical And Chemical Properties Analysis
The compound is solid with a savoury, meat-like aroma . It is insoluble in water but soluble in non-polar solvents . The molecular weight is 371.43 and the chemical formula is C21H25NO5 .科学的研究の応用
Synthesis and Structural Studies
Scientific research has extensively investigated the synthesis of quinoline derivatives due to their significant biological activities and potential applications in medicinal chemistry. One study discusses the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the specified compound, demonstrating potent cytotoxic activities against cancer cell lines (Deady et al., 2003). Another study focuses on the synthesis of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, highlighting their antitubercular activity (Kantevari et al., 2011). These studies underline the importance of structural modifications in enhancing the biological efficacy of quinoline derivatives.
Photophysical Properties and Applications
Research on the photophysical properties of quinoline derivatives has led to the development of fluorescent materials for various applications. One study presents the photophysical properties of amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, exploring their potential as molecular logic switches and indicating the impact of structural variations on solvatochromism and acidochromism (Uchacz et al., 2016). Another investigation explores the reversible quenching of fluorescence from a pyrazolo[3,4-b]quinoline derivative by protonation, offering insights into the dynamic and static quenching mechanisms and their applications in designing organic fluorescent materials (Mu et al., 2010).
Biological Activities and Potential Applications
The biological activities of quinoline derivatives have been a subject of intense research due to their potential pharmaceutical applications. Studies have shown that certain quinoline derivatives exhibit significant cytotoxic activity against various cancer cell lines, highlighting their potential as anticancer agents. For instance, the carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrated potent cytotoxicity, suggesting their use as therapeutic agents in cancer treatment (Deady et al., 2003). Furthermore, hexahydro-2H-pyrano[3,2-c]quinoline analogues have been evaluated for their antitubercular activity, showing promising results against Mycobacterium tuberculosis (Kantevari et al., 2011).
作用機序
将来の方向性
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O2/c1-30-22-12-9-17(13-23(22)31-2)24-20-15-29(14-16-7-10-18(26)11-8-16)21-6-4-3-5-19(21)25(20)28-27-24/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNFTKNPWUMTFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

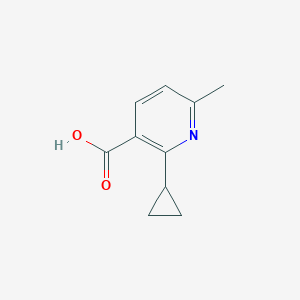

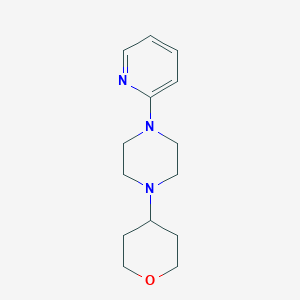
![8-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylquinoline](/img/structure/B2995387.png)

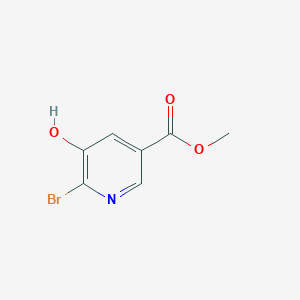
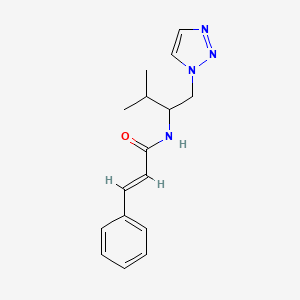
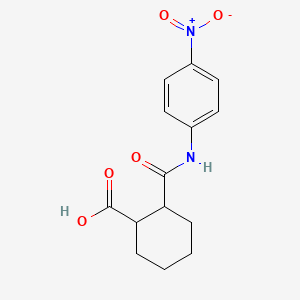
![7-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B2995395.png)
![4,9-Dioxa-1-azaspiro[5.5]undecane](/img/structure/B2995398.png)
![Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2995400.png)
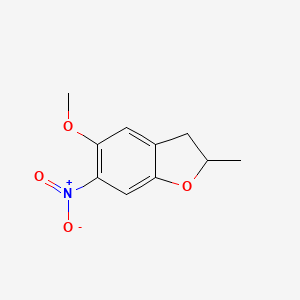
![5-Methyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2995403.png)
